Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H15N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound features a pyrazole ring substituted with an amino group and an ethyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles.
Scientific Research Applications
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-amino-1h-pyrazol-1-yl)propanoate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.
Mthis compound: The methyl ester variant, which may exhibit different reactivity and biological activity.
Ethyl 2-(4-nitro-1h-pyrazol-1-yl)butanoate: . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
OTDPNMKMRAEZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)N |
Origin of Product |
United States |
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